

Spectroscopic Profile of 2-Fluoro-5-nitrobenzotrifluoride: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Fluoro-5-nitrobenzotrifluoride**

Cat. No.: **B1295085**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **2-Fluoro-5-nitrobenzotrifluoride**, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.^[1] The document presents available data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for **2-Fluoro-5-nitrobenzotrifluoride**.

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
1570 – 1490	Strong	Asymmetric NO ₂ Stretch
1390 – 1300	Strong	Symmetric NO ₂ Stretch
~1320	Strong	C-F Stretch (Aromatic)
1100 - 1400	Strong	C-F Stretch (CF ₃)
3100 – 3000	Medium	Aromatic C-H Stretch

Note: The IR spectrum for **2-Fluoro-5-nitrobenzotrifluoride** is available on the NIST WebBook.^{[2][3]} The provided table is based on typical absorption regions for the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative NMR data for **2-Fluoro-5-nitrobenzotrifluoride** is not readily available in public databases. The following are predicted chemical shift ranges based on the molecular structure.

¹H NMR (Proton NMR)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
7.5 - 8.5	m	3H	Aromatic Protons

¹³C NMR (Carbon-13 NMR)

Chemical Shift (ppm)	Assignment
~160 (d)	C-F
~148	C-NO ₂
120 - 140	Aromatic C-H
~125 (q)	C-CF ₃
~123 (q)	CF ₃

¹⁹F NMR (Fluorine-19 NMR)

Chemical Shift (ppm)	Assignment
-60 to -65	CF ₃
-110 to -120	Ar-F

Mass Spectrometry (MS)

The mass spectrum (electron ionization) for **2-Fluoro-5-nitrobenzotrifluoride** is available on the NIST WebBook.[\[2\]](#)[\[3\]](#) The molecular weight of the compound is 209.10 g/mol .

Key Fragments (m/z)

m/z	Proposed Fragment
209	$[M]^+$
190	$[M-F]^+$
163	$[M-NO_2]^+$
140	$[M-CF_3]^+$

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for **2-Fluoro-5-nitrobenzotrifluoride** are not widely published. However, the following provides standard methodologies for the analysis of similar fluorinated aromatic compounds.[\[4\]](#)

Infrared (IR) Spectroscopy

Method: Attenuated Total Reflectance (ATR)

- Sample Preparation: A small drop of neat **2-Fluoro-5-nitrobenzotrifluoride** liquid is placed directly onto the ATR crystal.
- Instrument: A Fourier Transform Infrared (FTIR) spectrometer is used.
- Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm^{-1} . A background spectrum of the clean, empty ATR crystal is recorded and automatically subtracted from the sample spectrum.
- Parameters:
 - Resolution: 4 cm^{-1}

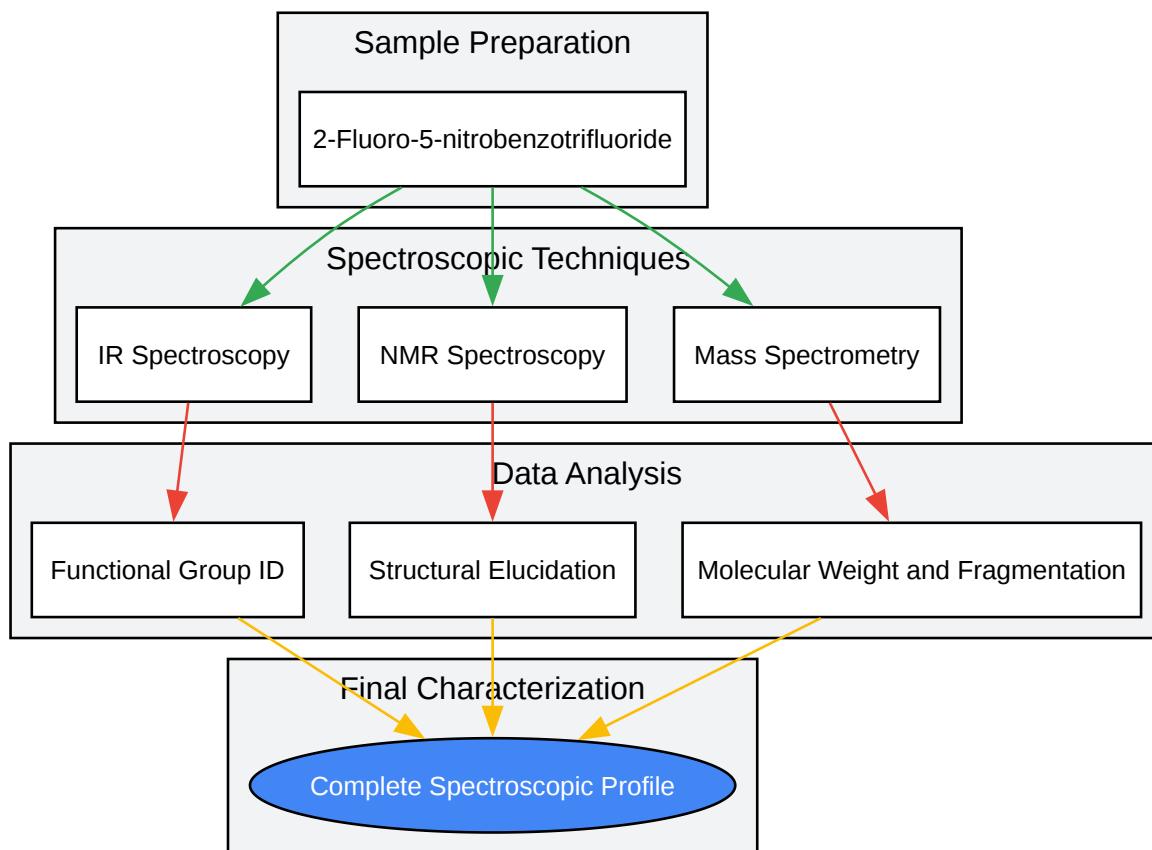
- Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of **2-Fluoro-5-nitrobenzotrifluoride** is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 or Acetone- d_6) in a 5 mm NMR tube.
- Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
- Data Acquisition:
 - ^1H NMR: Standard pulse sequence is used. Chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm.
 - ^{13}C NMR: Proton-decoupled pulse sequence is used to obtain singlets for each carbon environment. Chemical shifts are referenced to the solvent peak.
 - ^{19}F NMR: A dedicated fluorine probe or a broadband probe tuned to the fluorine frequency is used. Chemical shifts are referenced to an external standard such as CFCI_3 at 0 ppm.[5]
- Typical Parameters:
 - ^1H NMR: Pulse angle 30-45°, relaxation delay 1-2 s.
 - ^{13}C NMR: Pulse angle 30-45°, relaxation delay 2-5 s.
 - ^{19}F NMR: Pulse angle 30-45°, relaxation delay 1-2 s.

Mass Spectrometry (MS)

Method: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)


- Sample Preparation: A dilute solution of **2-Fluoro-5-nitrobenzotrifluoride** is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
- Gas Chromatography (GC):

- Column: A non-polar capillary column (e.g., DB-5ms or HP-5ms) is typically used.
- Injection: A small volume (e.g., 1 μ L) of the sample solution is injected into the heated inlet.
- Temperature Program: A temperature gradient is used to separate the compound from any impurities. A typical program might start at 50°C and ramp up to 250°C.
- Carrier Gas: Helium is used as the carrier gas.
- Mass Spectrometry (MS):
 - Ionization: Electron Ionization (EI) at 70 eV.
 - Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is used.
 - Detection: The mass spectrum is scanned over a range of m/z values (e.g., 40-400 amu).

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of **2-Fluoro-5-nitrobenzotrifluoride**.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. 2-Fluoro-5-nitrobenzotrifluoride [webbook.nist.gov]
- 3. 2-Fluoro-5-nitrobenzotrifluoride [webbook.nist.gov]
- 4. rsc.org [rsc.org]

- 5. colorado.edu [colorado.edu]
- To cite this document: BenchChem. [Spectroscopic Profile of 2-Fluoro-5-nitrobenzotrifluoride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1295085#spectroscopic-data-for-2-fluoro-5-nitrobenzotrifluoride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com